

Application Note: Laboratory-Scale Synthesis of 5-Bromoquinoxalin-6-amine

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Compound of Interest

Compound Name: **5-Bromoquinoxalin-6-amine**

Cat. No.: **B154387**

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Introduction

5-Bromoquinoxalin-6-amine is a critical intermediate in the synthesis of various biologically active molecules, most notably in the preparation of quinoxaline derivatives.^{[1][2]} One of its prominent applications is in the synthesis of Brimonidine tartrate, a highly selective alpha-2 adrenergic receptor agonist used in the treatment of open-angle glaucoma.^{[1][3]} The structural characteristics of **5-Bromoquinoxalin-6-amine** make it a valuable building block for developing novel therapeutic agents, including kinase inhibitors for targeted cancer therapy.^[2] This document outlines a detailed, laboratory-scale, three-step synthesis protocol for **5-Bromoquinoxalin-6-amine** starting from 4-nitro-o-phenylenediamine. This method involves cyclization, reduction, and subsequent high-selectivity bromination, offering mild reaction conditions and high product quality.^[4]

Experimental Protocols

This synthesis is performed in three main stages:

- Synthesis of 6-Nitroquinoxaline: Cyclization of 4-nitro-o-phenylenediamine with glyoxal.
- Synthesis of 6-Aminoquinoxaline: Reduction of the nitro group of 6-Nitroquinoxaline.
- Synthesis of **5-Bromoquinoxalin-6-amine**: Selective bromination of 6-Aminoquinoxaline.

Step 1: Synthesis of 6-Nitroquinoxaline

- To a solution of 39.25 g of 4-nitrophenylenediamine in 600 mL of water, add 74 mL of a 40% aqueous glyoxal solution dropwise.
- After the addition is complete, heat the mixture to 100°C under a nitrogen atmosphere.
- Maintain the reaction at this temperature for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture, and filter the resulting solid.
- Wash the solid with water.
- The crude product can be further purified by extraction with dichloromethane, followed by drying over magnesium sulfate and removal of the solvent to yield an orange solid.[3]

Step 2: Synthesis of 6-Aminoquinoxaline

- In a suitable reaction vessel, dissolve 500 mg (2.86 mmol) of 6-nitroquinoxaline in 20 mL of methanol.[5]
- Add 50 mg of 10% palladium on carbon (Pd/C) to the solution.[5]
- Stir the reaction mixture for 4 hours under a hydrogen atmosphere (1 atm).[5]
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture through diatomaceous earth to remove the catalyst.[5]
- Evaporate the solvent from the filtrate to yield the crude product.[5]
- Purify the residue by silica gel column chromatography to obtain 6-aminoquinoxaline as a yellow solid.[5]

Step 3: Synthesis of 5-Bromoquinoxalin-6-amine

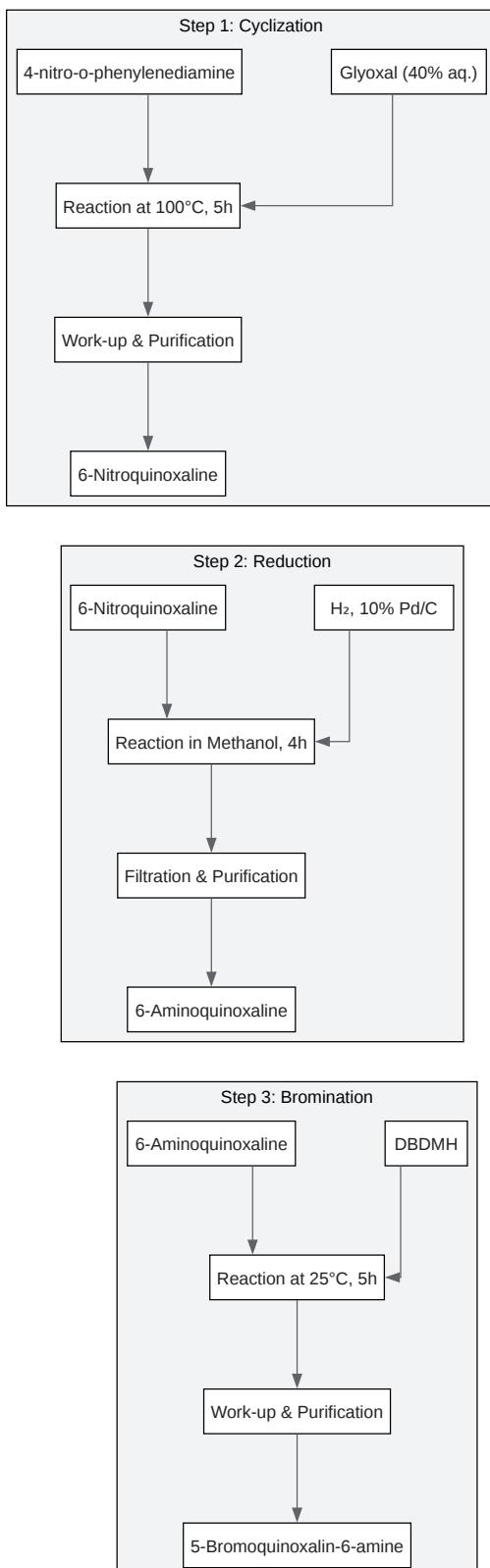
- Dissolve 35 g (0.2 mol) of 6-aminoquinoxaline in 500 mL of methylene chloride.

- Separately, dissolve 28.6 g (0.1 mol) of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in 500 mL of methylene chloride.
- Add the DBDMH solution to the 6-aminoquinoxaline solution while maintaining the temperature at 25°C using a water bath.
- Allow the reaction to proceed for 5 hours.
- After the reaction, filter the mixture to recover unreacted dibromohydantoin.
- Wash the filtrate with 200 mL of water.
- Separate the aqueous phase and extract it with an additional 200 mL of methylene chloride.
- Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the final product as a brown solid.[3]

Data Presentation

Step	Starting Material	Reagents /Catalyst	Solvent	Product	Yield	Purity
1	4-nitro-o-phenylene diamine	40% aq. Glyoxal	Water, Dichloromethane	6-Nitroquinoxaline	97.5%	-
2	6-Nitroquinoxaline	10% Pd/C, H ₂	Methanol	6-Aminoquinoxaline	82%	-
3	6-Aminoquinoxaline	1,3-dibromo-5,5-dimethylhydantoin	Methylene Chloride	5-Bromoquinoxalin-6-amine	98%	-

Experimental Workflow

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Caption: Synthesis workflow for **5-Bromoquinoxalin-6-amine**.

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